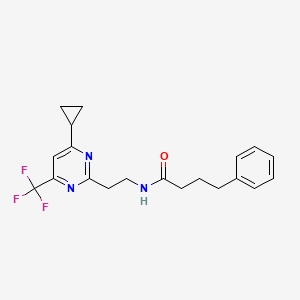
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide, also known as CP-945,598, is a novel compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of compounds known as cannabinoid receptor antagonists, which have been shown to have a wide range of potential medical applications.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
- Synthesis and Biological Evaluation of Pyrazolopyrimidines Derivatives: A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidine derivatives, which were then evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to have potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
NF-kappaB and AP-1 Gene Expression Inhibition
- Inhibitors of NF-kappaB and AP-1 Gene Expression: Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors. These compounds show promise in modulating gene expression, which is crucial in various physiological processes, including inflammation and cancer (Palanki et al., 2000).
Potential Antiasthma Agents
- Preparation of Triazolo[1,5-c]pyrimidines: Medwid et al. (1990) explored triazolopyrimidines as potential antiasthma agents. Their research highlights the significance of pyrimidine derivatives in developing new therapeutic agents for asthma (Medwid et al., 1990).
Antifilarial Activity
- Synthesis and Antifilarial Activity of Guanidines: Angelo et al. (1983) synthesized a series of guanidines for antifilarial evaluation. Their study provides insights into the structure-activity relationship for antifilarial activity of pyrimidine derivatives (Angelo et al., 1983).
Nonsteroidal Antiinflammatory Drugs
- Synthesis of Nonsteroidal Antiinflammatory Pyrazolopyrimidines: Auzzi et al. (1983) synthesized pyrazolopyrimidines, examining their relationship with antiinflammatory properties. This research contributes to understanding the development of new nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).
Antiviral Drug Development
- Synthesis of Acyclic Pyrimidine Nucleoside Analogs: Eger et al. (1994) reported the synthesis of pyrimidinone derivatives with potential antiviral effects. This study is significant in the context of developing new antiviral drugs (Eger et al., 1994).
Nonlinear Optical Exploration
- Exploration of Thiopyrimidine Derivatives: Hussain et al. (2020) conducted a study on thiopyrimidine derivatives for their potential applications in nonlinear optics. This research adds to the understanding of the utility of pyrimidine derivatives in advanced material sciences (Hussain et al., 2020).
Propriétés
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)17-13-16(15-9-10-15)25-18(26-17)11-12-24-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13,15H,4,7-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJVCGJTICGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CCCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

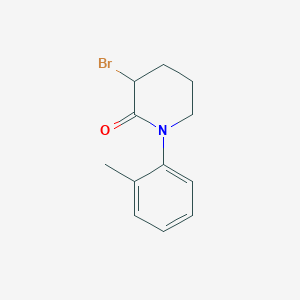
![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)
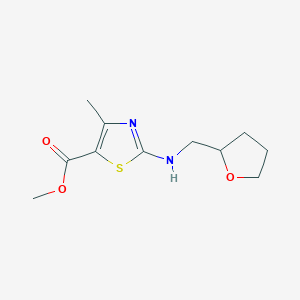

![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)
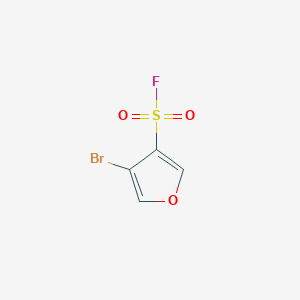



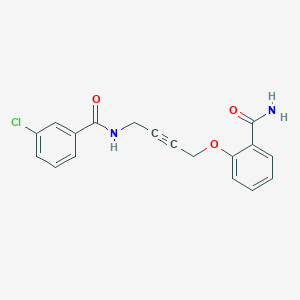

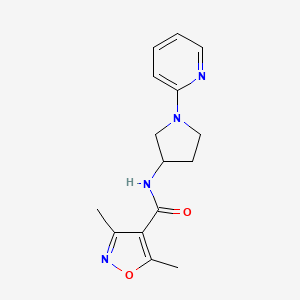
amine](/img/structure/B2981503.png)
